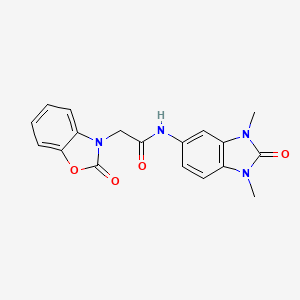![molecular formula C15H21NO4 B4706448 4-[4-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4706448.png)
4-[4-(4-methoxyphenoxy)butanoyl]morpholine
Vue d'ensemble
Description
4-[4-(4-methoxyphenoxy)butanoyl]morpholine, also known as A-967079, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel, which is involved in the perception of pain and temperature. The compound has gained significant attention in the scientific community due to its potential applications in the treatment of pain and other related conditions.
Mécanisme D'action
The mechanism of action of 4-[4-(4-methoxyphenoxy)butanoyl]morpholine involves the selective inhibition of TRPV1 channels, which are expressed in sensory neurons and play a crucial role in the perception of pain and temperature. TRPV1 channels are activated by various stimuli such as heat, acid, and capsaicin, leading to the influx of calcium ions into the neurons and the subsequent release of neurotransmitters that signal pain. This compound acts as a competitive antagonist of TRPV1 channels, blocking their activation by these stimuli and reducing pain perception.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the selective inhibition of TRPV1 channels, the reduction of pain perception in various animal models, and the improvement of locomotor function in spinal cord injury models. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(4-methoxyphenoxy)butanoyl]morpholine has several advantages for lab experiments, including its high selectivity and potency for TRPV1 channels, its well-established synthesis method, and its availability from commercial sources. However, the compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers should carefully consider these factors when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 4-[4-(4-methoxyphenoxy)butanoyl]morpholine, including the development of more potent and selective TRPV1 antagonists, the investigation of its potential applications in the treatment of other pain-related disorders, and the exploration of its effects on other physiological processes such as inflammation and cancer. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of pain and other related conditions.
Applications De Recherche Scientifique
4-[4-(4-methoxyphenoxy)butanoyl]morpholine has been extensively studied for its potential application in the treatment of pain and other related conditions. TRPV1 channels are known to play a crucial role in the perception of pain and temperature, and their activation has been linked to various pain-related disorders such as neuropathic pain, inflammatory pain, and cancer pain. This compound has been shown to selectively block TRPV1 channels, thereby reducing pain perception in various animal models.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-13-4-6-14(7-5-13)20-10-2-3-15(17)16-8-11-19-12-9-16/h4-7H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXUQCOEIGZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-phenylethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4706375.png)
![2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706377.png)
![2-(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4706383.png)
![2-(3-furylmethylene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4706389.png)
![4-(2,5-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4706397.png)
![N-(4-bromophenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4706400.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706437.png)

![1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B4706456.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4706475.png)
![1-benzyl-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4706483.png)
